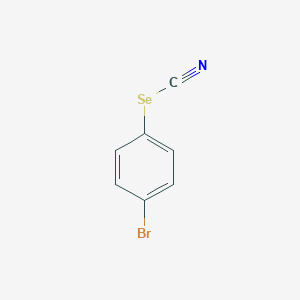

(4-Bromophenyl) selenocyanate

Description

(4-Bromophenyl) selenocyanate is an aromatic organoselenocyanate synthesized via nucleophilic substitution of 4-bromobromobenzene with potassium selenocyanate (KSeCN) in acetone under reflux conditions . The bromine substituent, an electron-withdrawing group, enhances the reactivity of the aryl halide by stabilizing the transition state through inductive and mesomeric effects, facilitating the substitution reaction . This compound belongs to a broader class of organoselenocyanates, which are recognized for their diverse biological activities, including anticancer, antileishmanial, and antioxidant properties .

Properties

IUPAC Name |

(4-bromophenyl) selenocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNCJLHIVFMRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Se]C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNSe | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399935 | |

| Record name | AI-942/25034323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-46-0 | |

| Record name | AI-942/25034323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl) selenocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyl magnesium bromide with selenium dioxide, followed by treatment with cyanogen bromide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for 4-bromophenyl selenocyanate are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) selenocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form seleninic acids or selenoxides.

Reduction: Reduction reactions can yield selenides or diselenides.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Seleninic acids or selenoxides.

Reduction: Selenides or diselenides.

Substitution: Various substituted phenyl selenocyanates depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds.

Medicine: Research indicates potential use in chemoprevention and treatment of various cancers.

Industry: It may be used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 4-bromophenyl selenocyanate exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of selenoproteins, such as glutathione peroxidases and thioredoxin reductases, which play crucial roles in maintaining cellular redox balance . This modulation can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Organoselenocyanates

Anticancer and Chemopreventive Activity

Organoselenocyanates exhibit chemopreventive properties by modulating carcinogen metabolism and oxidative stress pathways. Key comparisons include:

- 1,4-Phenylenebis(methylene)selenocyanate (p-XSC): Inhibits DMBA-induced mammary tumors by reducing DNA adduct formation (88% tumor incidence reduction) . Higher chemopreventive index (4.0) compared to BSC (2.5) and methyl selenocyanate (2.0) due to lower toxicity and enhanced efficacy .

- Benzyl Selenocyanate (BSC): Reduces azoxymethane (AOM)-induced colon carcinogenesis by enhancing hepatic metabolism of procarcinogens . Less effective than p-XSC due to higher toxicity at equivalent doses .

Antibacterial and Antileishmanial Activity

Selenocyanate derivatives with bulky or polar substituents show notable antimicrobial effects:

The selenocyanate moiety (-SeCN) is critical for activity, as diselenides and selenides show reduced potency .

Mechanistic Insights

- Modulation of Oxidative Stress: Selenocyanates like p-XSC upregulate glutathione peroxidase (GPx), mitigating oxidative DNA damage .

- Enzyme Inhibition: m-XSC isomers inhibit cytochrome P450 1A1/1B1, blocking metabolic activation of procarcinogens .

- Akt Pathway Modulation: Selenocyanates with alkyl chains (e.g., isatin analogs) inhibit Akt phosphorylation, inducing apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing (4-bromophenyl) selenocyanate?

(4-Bromophenyl) selenocyanate is typically synthesized via nucleophilic substitution reactions. A standard approach involves reacting 4-bromobenzyl derivatives (e.g., mesylates or tosylates) with potassium selenocyanate (KSeCN) in polar aprotic solvents like acetonitrile under controlled temperatures. Microwave-assisted methods can enhance reaction efficiency, reducing synthesis time from hours to ~90 minutes . Purification often involves quenching excess KSeCN with alkyl halides (e.g., benzyl bromide) to simplify chromatographic separation .

Q. How can the purity and structural integrity of (4-bromophenyl) selenocyanate be validated experimentally?

Analytical techniques include:

- Capillary Zone Electrophoresis (CZE): Effective for quantifying selenocyanate species in complex matrices, with detection limits suitable for biological or environmental samples .

- IR Spectroscopy and X-ray Diffraction: Used to confirm functional groups (e.g., Se–C≡N stretch at ~650 cm⁻¹) and crystallographic parameters .

- NMR Spectroscopy: Critical for verifying regioselectivity in substitution reactions, particularly in distinguishing between thiocyanate and selenocyanate adducts .

Q. What are the primary applications of (4-bromophenyl) selenocyanate in medicinal chemistry?

The compound serves as a precursor for synthesizing selenium-containing analogs of bioactive molecules. For example, it has been incorporated into estrone derivatives to enhance antitumor activity, with modifications at the 17-carbonyl or 3-hydroxyl positions improving cytotoxicity . Selenocyanate groups are also linked to PI3K/Akt pathway inhibition, offering potential in cancer chemoprevention .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of selenocyanate incorporation?

Stereoselectivity depends on solvent polarity, temperature, and catalyst use. For instance, reactions at 0°C favor intermediate six-membered selenocyanate adducts, while room temperature promotes five-membered heterocycles . Lewis acids (e.g., BF₃·Et₂O) can enhance electrophilic substitution, particularly in chiral environments .

Q. What contradictions exist in the environmental behavior of selenocyanate species, and how can they be resolved?

- Contradiction: Selenocyanate (SeCN⁻) exhibits lower adsorption efficiency on Mg-Fe-LDH nanomaterials compared to selenite (SeO₃²⁻) or selenate (SeO₄²⁻), complicating wastewater treatment .

- Resolution: Competitive adsorption studies suggest modifying adsorbent calcination temperatures (300–500°C) or using dual isotherm models (Freundlich for SeCN⁻, Langmuir for SeO₄²⁻) to optimize removal . Additionally, algae-mediated release of SeCN⁻ complicates environmental monitoring, necessitating speciation analysis .

Q. What mechanistic insights explain the superior chemopreventive activity of selenocyanates over thiocyanates?

Selenium's higher nucleophilicity and redox activity enable stronger modulation of carcinogen-detoxifying enzymes. For example, 1,4-phenylenebis(methylene)selenocyanate inhibits DMBA-DNA adduct formation 2–3× more effectively than its sulfur analog, likely due to enhanced glutathione peroxidase activation and oxidative stress induction in tumor cells .

Q. How can computational methods aid in predicting selenocyanate reactivity?

Density Functional Theory (DFT) calculations correlate SeCN⁻ bond dissociation energies with radical scavenging efficacy, guiding the design of antioxidants. Machine learning models (e.g., neural networks) can predict adsorption capacities of selenocyanate on nanomaterials using variables like pH, temperature, and competing ion concentrations .

Methodological Considerations

Q. What protocols ensure safe handling of (4-bromophenyl) selenocyanate in laboratory settings?

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic HBr or HSe gases .

- Waste Disposal: Neutralize residual SeCN⁻ with oxidizing agents (e.g., H₂O₂) before disposal to prevent environmental release .

Q. How can regioselectivity challenges in selenocyanate functionalization be addressed?

- Directing Groups: Electron-withdrawing substituents (e.g., –NO₂) on aromatic rings guide selenocyanate addition to para positions .

- Microwave Irradiation: Enhances reaction specificity by reducing side-product formation in sterically hindered systems .

Data Interpretation and Optimization

Q. Why do selenocyanate-containing compounds exhibit variable cytotoxicities across cell lines?

Cytotoxicity depends on selenium speciation and cellular uptake mechanisms. For example, homobetulin selenocyanate shows potent activity against melanoma cells (IC₅₀ = 2.5 µM) but minimal toxicity in normal fibroblasts, attributed to selective thioredoxin reductase inhibition in cancer cells . Structure-activity relationship (SAR) studies highlight the importance of lipophilicity and selenium oxidation state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.